molecular formula C17H16N2O2S2 B2520224 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one CAS No. 136386-73-7

4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2520224
CAS No.: 136386-73-7
M. Wt: 344.45
InChI Key: MXRGYMSPDDGBEV-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound (CAS: 136386-73-7, molecular formula: C₁₇H₁₆N₂O₂S₂, molecular weight: 344.45) features a 2-methoxyphenyl substituent at position 4 and a sulfanyl group at position 4. Its fused ring system (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene) confers rigidity, influencing its electronic and steric properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-21-12-8-4-3-7-11(12)19-16(20)14-10-6-2-5-9-13(10)23-15(14)18-17(19)22/h3-4,7-8H,2,5-6,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRGYMSPDDGBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

    Addition of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the diazatricyclic core.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced diazatricyclic derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action often involves the induction of apoptosis in cancer cells, which is critical for the development of effective cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in treating bacterial infections . The structure-activity relationship studies suggest that modifications to the thiazole ring can enhance antibacterial efficacy.

Material Science Applications

Due to its unique structural characteristics, this compound may serve as a versatile scaffold in material science applications. Its ability to form complexes with metal ions suggests potential uses in catalysis and the development of new materials with specific electronic or optical properties.

Case Studies

Study Focus Findings
Study on Thiazolo[4,5-b]pyridin-2-onesAnticancer ActivityIdentified compounds with IC50 values as low as 1.9 μg/mL against HCT-116 cells .
Evaluation of Antimicrobial PropertiesAntibacterial ActivityDemonstrated significant inhibition against E. coli with MIC values around 0.21 μM .
Synthesis of Heteroaromatic CompoundsMaterial ScienceExplored the use of similar compounds for developing new catalytic materials .

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Substituent Variations in the Aromatic Ring

Key analogs differ in the substituent at position 4 of the tricyclic core:

Compound CAS No. Substituent Molecular Formula Molecular Weight Key Properties/Status
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one 380437-04-7 3-Methoxyphenyl C₁₇H₁₆N₂O₂S₂ 344.45 Discontinued (likely due to synthesis challenges)
4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 721908-18-5 2-Methylpropyl C₁₇H₂₀N₂O₂S₂ 356.49 Standard purity available; no hazard data
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 357618-26-9 3-Hydroxyphenyl C₁₆H₁₄N₂O₂S 298.35 Soluble in chloroform, methanol, DMSO
4-(3-Methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 341499-06-7 3-Methylphenyl C₁₇H₁₆N₂O₂S₂ 344.45 Available from Ambeed, Inc.

Key Observations :

  • Substituent Position : The 2-methoxyphenyl variant (target compound) and 3-methoxyphenyl analog (CAS 380437-04-7) differ in methoxy group orientation, which may alter steric interactions and electronic effects (e.g., resonance stabilization) .
  • Hydroxyl vs.
  • Alkyl vs. Aromatic Substituents : The 2-methylpropyl variant (CAS 721908-18-5) replaces the aromatic ring with an alkyl chain, likely reducing π-π stacking interactions and increasing hydrophobicity .

Modifications in the Heterocyclic Core

Additional analogs feature alterations in the sulfur-containing rings or substituents:

Compound CAS No. Modification Molecular Formula Molecular Weight Status
11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one 847744-39-2 Ethyl group at position 11; triazatricyclic core C₂₀H₂₀N₃O₂S₂ 414.52 Discontinued; purity ≥95%
4-Ethyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one - Ethyl group at position 4 C₁₄H₁₆N₂O₂S₂ 308.42 Available in 2500 mg batches (CymitQuimica)

Key Observations :

  • Triazatricyclic Core : The addition of a nitrogen atom (CAS 847744-39-2) increases hydrogen-bonding capacity and may enhance binding affinity in biological targets .

Biological Activity

The compound 4-(2-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one , also known by its CAS number 136386-73-7, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O2S2C_{17}H_{16}N_2O_2S_2 with a molecular weight of 344.45 g/mol. Its unique tricyclic structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 0.24 μg/ml for S. aureus and 3.9 μg/ml for E. coli, suggesting strong bactericidal potential .

Bacterial Strain MIC (μg/ml) MBC (μg/ml)
Staphylococcus aureus0.24TBD
Escherichia coli3.9TBD

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Cell Membrane Disruption : It alters the integrity of bacterial cell membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase activation.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.

Case Studies

A notable case study involved the evaluation of this compound's efficacy against multidrug-resistant bacterial strains in a clinical setting. Patients with chronic infections showed significant improvement when treated with formulations containing this compound alongside standard antibiotics .

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